molecular formula C13H19NO B1600444 ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol CAS No. 173724-95-3

((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol

Cat. No. B1600444
CAS RN: 173724-95-3
M. Wt: 205.3 g/mol
InChI Key: RQTYGPRJDFTUGU-RYUDHWBXSA-N
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Description

The compound ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol is a chemical compound with a complex structure. It is related to other compounds such as diphenyl-[(3S)-pyrrolidin-3-yl]methanol and (S)-phenyl(pyrrolidin-3-yl)methanol .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyrrolidin-3-yl group attached to a phenylethyl group. The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . For example, the related compound 3-Pyrrolidinol has a refractive index of 1.49, a boiling point of 108-110 °C/8 mmHg, and a density of 1.076 g/mL at 20 °C .

Scientific Research Applications

Catalytic Enantioselective Synthesis

An accessible prolinol-derived ligand, closely related to “((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol”, has been applied in the catalytic enantioselective addition of terminal alkynes to cyclic imines. This method leads to chiral propargylic sulfamidates with high yields and excellent enantioselectivities under mild reaction conditions, demonstrating the compound's utility in asymmetric synthesis (Munck et al., 2017).

Organocatalysis in Michael Addition

Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, easily prepared from L-proline and structurally similar to the compound , was found to be an efficient bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins. The products were isolated with good to high yields and up to 56% enantiomeric excesses, showcasing its potential in catalyzing asymmetric reactions (Lattanzi, 2006).

Electro-Optic Materials

In a study related to the development of electro-optic materials, a pyrrolidine-catalyzed condensation reaction was employed to synthesize product fulvenes from aldehydes and ketones in methanol/water mixtures. This process highlights the role of pyrrolidine-based catalysts in facilitating reactions that lead to materials with significant electro-optic properties, indicating potential applications in electronic and photonic devices (Coşkun & Erden, 2011).

Synthesis of Nickel Complexes for Ethylene Oligomerization

A study on the synthesis of nickel complexes with bidentate N,O-type ligands, including pyrrolidine derivatives, revealed their application in the catalytic oligomerization of ethylene. These complexes demonstrated high yields and were shown to be effective in producing mostly dimers and trimers of ethylene, underscoring their importance in industrial chemistry for polymer production (Kermagoret & Braunstein, 2008).

PQQ-Dependent Methanol Dehydrogenases

Research into methanol dehydrogenase (MDH) enzymes, which are crucial for methanol metabolism in methylotrophic bacteria, has revealed the significance of pyrrolidine-containing compounds. These studies have shown that certain MDHs, which use pyrroloquinoline quinone (PQQ) as a catalytic center, are more efficient when rare-earth elements replace traditional calcium cofactors. This finding suggests the potential for developing more efficient biocatalysts for industrial applications involving methanol (Keltjens et al., 2014).

properties

IUPAC Name

[(3S)-1-[(1S)-1-phenylethyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTYGPRJDFTUGU-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CC[C@@H](C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454660
Record name ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173724-95-3
Record name ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 10.0 g (40.5 mmol) [3R-(R*,R*)]methyl 5-oxo-1-(-1-phenylethyl)-3-pyrrolidinecarboxylate in 75 ml dry tetrahydrofuran was added dropwise to a mixture of 6.50 g (171 mmol) lithium aluminum hydride in 100 ml tetrahydrofuran. The mixture was refluxed overnight, diluted with 50 ml tetrahydro furan and treated dropwise with 6.5 ml water, 6.5 ml 15% sodium hydroxide and 19.5 ml water. Solids were removed by filtration and the filtrate was evaporated to a syrup which was dissolved in dichloromethane, dried (MgSO4), and reevaporated to give 8.06 g of crude crystalline product. Recrystallization from hexane afforded 7.25 g (87%) of the title compound, mp 86°-88° C. [α]D +51.3° C. (C, 1.06, methanol).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
19.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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